molecular formula C18H24N2O2 B2872178 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide CAS No. 851408-17-8

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide

Cat. No.: B2872178
CAS No.: 851408-17-8
M. Wt: 300.402
InChI Key: PLWDCKUQNHQKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Quinoline Derivatives

Research has shown that quinoline derivatives can be synthesized through various chemical processes, demonstrating the versatility of quinoline-based compounds in organic chemistry. For example, lithiation reactions involving N-(2-methylbenzyl)pivalamide have been utilized to synthesize tetrahydroisoquinolines, highlighting the ability to introduce substituents into the quinoline structure for further chemical modifications (Smith, El‐Hiti, & Hegazy, 2010). Additionally, studies on the synthesis of 3-aminoquinoline derivatives from protected ethyl aminocrotonate showcase the potential for producing diversely substituted quinolines, which could serve as intermediates for pharmaceuticals (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Medicinal Chemistry and Antitumor Activity

In the realm of medicinal chemistry, quinoline derivatives have been evaluated for their anticancer properties. For instance, certain coumarin and quinolinone-3-aminoamide derivatives were synthesized and assessed for their effectiveness in inhibiting cancer cell growth, highlighting the potential therapeutic applications of quinoline compounds in oncology (Matiadis et al., 2013). Moreover, research on quinoline and isoquinoline analogs, such as the study on sigma-2 receptors and their binding affinities, indicates the significance of these compounds in designing ligands for receptor studies and potential therapeutic applications (Xu et al., 2005).

Chemical Reactions and Mechanistic Studies

The chemical reactivity of quinoline derivatives also extends to the exploration of novel reaction mechanisms and synthetic pathways. Cobalt-catalyzed cyclization of benzamides with alkynes to form isoquinolones is an example of innovative methodologies being developed to synthesize quinoline derivatives, with these reactions providing insight into metal-catalyzed organic transformations and hydrogen evolution (Manoharan & Jeganmohan, 2018).

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11-6-7-13-10-14(16(21)20-15(13)12(11)2)8-9-19-17(22)18(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWDCKUQNHQKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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